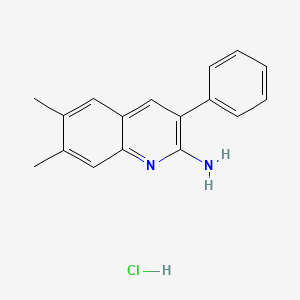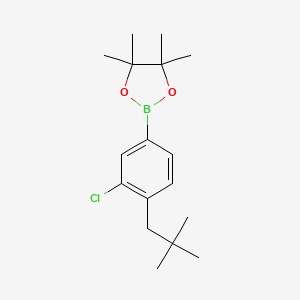
1-Chloro-5-(chloromethoxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(chloromethoxy)pentane is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethoxy)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediol with thionyl chloride (SOCl2) to form 1,5-dichloropentane, which is then reacted with sodium methoxide (NaOCH3) to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(chloromethoxy)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-5-(chloromethoxy)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(chloromethoxy)pentane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
Comparison with Similar Compounds
1-Chloro-5-(chloromethoxy)pentane can be compared with other chlorinated ethers and halogenated alkanes:
1-Chloro-5-iodopentane: Similar structure but with an iodine atom instead of a chlorine atom, leading to different reactivity and applications.
1-Chloro-5-bromopentane: Contains a bromine atom, which affects its chemical properties and reactivity.
1-Chloro-5-methoxypentane: Similar ether linkage but with a methoxy group instead of a chloromethoxy group, resulting in different chemical behavior.
Properties
CAS No. |
145912-11-4 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
1-chloro-5-(chloromethoxy)pentane |
InChI |
InChI=1S/C6H12Cl2O/c7-4-2-1-3-5-9-6-8/h1-6H2 |
InChI Key |
WSWBUHKAEYYIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)


![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)






